molecular formula C5H9BrClN3 B3008849 4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride CAS No. 2413885-44-4

4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride

Cat. No. B3008849
CAS RN: 2413885-44-4
M. Wt: 226.5
InChI Key: YCIDYPXJKFQTDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyrazole derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives by reacting primary and secondary amines with tosylates of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative. Similarly, paper explores brominated trihalomethylenones as precursors to various 3-substituted 1H-pyrazoles, indicating a versatile approach to synthesizing brominated pyrazole compounds.

Molecular Structure Analysis

The molecular structure of brominated pyrazole derivatives is characterized using various spectroscopic techniques. For example, paper reports the X-ray structure characterization of two antipyrine derivatives, which include brominated moieties. The study uses Hirshfeld surface analysis and DFT calculations to analyze the solid-state structures, revealing that hydrogen bonds and π-interactions play a significant role in the stabilization of these compounds.

Chemical Reactions Analysis

Brominated pyrazole derivatives participate in a range of chemical reactions. Paper discusses the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers. This indicates that brominated pyrazoles can undergo nucleophilic substitution reactions. Paper reveals a regioselective heterocyclization reaction involving chloro(bromo)vinyl ketones and N,N-dimethylhydrazine to afford 3-substituted 1-methyl(5-halo)pyrazoles, showcasing another type of chemical transformation for brominated pyrazoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazole derivatives are influenced by their molecular structure. The presence of bromine atoms can significantly affect the reactivity, as seen in paper , where brominated precursors are used to synthesize various 3-substituted 1H-pyrazoles. The insecticidal and fungicidal activities of some brominated pyrazole derivatives are evaluated in paper , indicating the potential for these compounds to be used in practical applications.

Scientific Research Applications

Oxidation Reactions

Research by Baumstark and Chrisope (1981) explored the oxidation of amines and sulfides using derivatives similar to 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride. They found that such compounds could produce amine oxides and sulfoxides with high yield, indicating potential applications in oxidation reactions (Baumstark & Chrisope, 1981).

Synthetic Routes to Enol Lactones

Itoh and Kanemasa (2003) demonstrated a new method for enol lactone synthesis using a Michael addition/cyclization sequence. This method involves cyclic 1,3-dicarbonyl compounds and 1-(2-alkenoyl)-4-bromo-3,5-dimethylpyrazoles, indicating the utility of 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride in synthesizing enol lactones (Itoh & Kanemasa, 2003).

Pharmaceutical Synthesis

Power et al. (2015) discussed the synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a compound structurally related to 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride. Their work highlights the potential of such compounds in pharmaceutical synthesis and analytical techniques (Power et al., 2015).

Analgesic and Other Activities

Bondavalli et al. (1988) synthesized N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, revealing remarkable analgesic activity in mice. This suggests possible pharmacological applications of 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride and its derivatives (Bondavalli et al., 1988).

Aromatic Nucleophilic Substitution

Guerrera et al. (1995) studied the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to the formation of N-substituted 3-amino-2-nitrobenzo[b]thiophenes. The reaction mechanism indicates the relevance of 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride in aromatic nucleophilic substitution processes (Guerrera et al., 1995).

Safety and Hazards

The safety information for 4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride indicates that it is toxic in contact with skin, causes skin irritation, and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or if inhaled . The compound should be stored locked up and disposed of to an approved waste disposal plant .

properties

IUPAC Name

4-bromo-N,1-dimethylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3.ClH/c1-7-5-4(6)3-9(2)8-5;/h3H,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUGNLXJWVPLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C=C1Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride

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